molecular formula C10H8Cl2N2O2 B8556546 2-(2,6-Dichloro-4-nitro-phenyl)-2-methyl-propionitrile

2-(2,6-Dichloro-4-nitro-phenyl)-2-methyl-propionitrile

Cat. No.: B8556546
M. Wt: 259.09 g/mol
InChI Key: ZEBVWTDZOCLABG-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-4-nitro-phenyl)-2-methyl-propionitrile is a useful research compound. Its molecular formula is C10H8Cl2N2O2 and its molecular weight is 259.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

IUPAC Name

2-(2,6-dichloro-4-nitrophenyl)-2-methylpropanenitrile

InChI

InChI=1S/C10H8Cl2N2O2/c1-10(2,5-13)9-7(11)3-6(14(15)16)4-8(9)12/h3-4H,1-2H3

InChI Key

ZEBVWTDZOCLABG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-bromopentadecane (0.0051 mole) in DMF (18 ml) was added dropwise at room temperature to a mixture of intermediate (10) (0.00483 mole) and NaHCO3 (0.0051 mole) in DMF (10 ml). The mixture was stirred at 70° C. for 5 hours and at 45° C. overnight, then brought to room temperature. H2O and NaCl were added. The mixture was extracted with EtOAc. The organic layer was separated, washed with a saturated NaCl solution, dried (MgSO4), filtered and the solvent was evaporated. The residue (3.8 g) was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH 98/2; 15-40 μm). The pure fractions were collected and the solvent was evaporated, yielding 0.49 g of compound 2 having a melting point of 80° C. and represented by the formula
Quantity
0.0051 mol
Type
reactant
Reaction Step One
Name
intermediate ( 10 )
Quantity
0.00483 mol
Type
reactant
Reaction Step One
Quantity
0.0051 mol
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

NaH 80% (0.0918 mole) was added portionwise at 0° C. under N2 flow to a solution of intermediate (1) (0.0612 mole) in DMF (100 ml). The mixture was stirred at 0° C. under N2 flow for 1 hour. CH3l (0.0918 mole) was added dropwise at 0° C. The mixture was stirred at 50° C. for 12 hours, then poured out on ice and extracted with EtOAc. The organic layer was separated, washed with H2O, dried, filtered and the solvent was evaporated, yielding 17.1 g of 2,6-dichloro-α,α-dimethyl-4-nitrobenzeneacetonitrile (intermediate 2).
Name
Quantity
0.0918 mol
Type
reactant
Reaction Step One
Name
intermediate ( 1 )
Quantity
0.0612 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

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